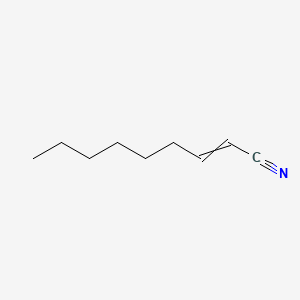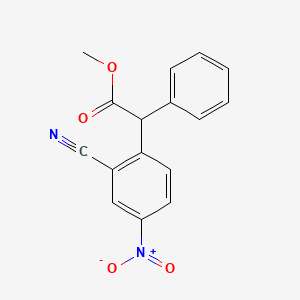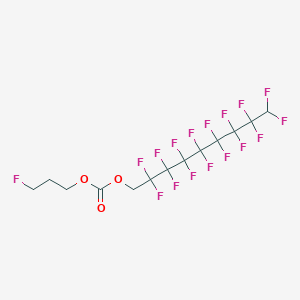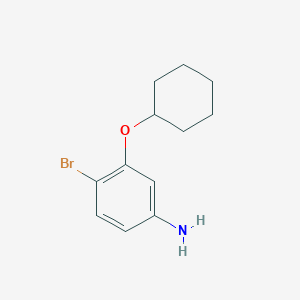
2-Nonene nitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nonenenitrile, also known as non-2-enenitrile, is an organic compound with the molecular formula C₉H₁₅N. It is a nitrile, which means it contains a cyano group (-C≡N) attached to an alkene chain. This compound is known for its applications in various fields, including perfumery and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nonenenitrile can be synthesized through several methods:
Dehydration of Amides: Primary amides can be dehydrated using reagents such as thionyl chloride, phosphorus pentoxide, or phosphorus oxychloride to form nitriles.
Addition of Cyanide to Alkenes: The addition of hydrogen cyanide to alkenes can produce nitriles.
Industrial Production Methods
In industrial settings, 2-Nonenenitrile is often produced through the dehydration of primary amides using efficient dehydrating agents. This method is preferred due to its high yield and cost-effectiveness .
Chemical Reactions Analysis
2-Nonenenitrile undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, 2-Nonenenitrile can be hydrolyzed to form carboxylic acids.
Addition Reactions: The nitrile group can participate in addition reactions with Grignard reagents to form ketones.
Common reagents used in these reactions include:
- Thionyl chloride
- Phosphorus pentoxide
- Lithium aluminum hydride
- Grignard reagents
Scientific Research Applications
2-Nonenenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Nonenenitrile involves its interaction with molecular targets through its nitrile group. The cyano group can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis . The specific pathways and molecular targets depend on the reaction conditions and the reagents used.
Comparison with Similar Compounds
2-Nonenenitrile can be compared with other nitriles such as:
2-Nonynenitrile: Similar in structure but contains a triple bond instead of a double bond.
2-Hexenenitrile: A shorter chain nitrile with similar reactivity but different physical properties.
The uniqueness of 2-Nonenenitrile lies in its specific chain length and the presence of a double bond, which influences its reactivity and applications in various fields.
Properties
CAS No. |
29127-83-1 |
|---|---|
Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
non-2-enenitrile |
InChI |
InChI=1S/C9H15N/c1-2-3-4-5-6-7-8-9-10/h7-8H,2-6H2,1H3 |
InChI Key |
WOVJAWMZNOWDII-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCC/C=C/C#N |
Canonical SMILES |
CCCCCCC=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(S)-[(2R,5S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B12090347.png)
![8-Isopropyl-8-azabicyclo[3.2.1]oct-3-yl endo-(+/-)-formylphenylacetate](/img/structure/B12090354.png)

![4-[(Oxan-4-yl)methoxy]pyridin-3-amine](/img/structure/B12090358.png)
![alpha-D-Glucofuranose, 6-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-](/img/structure/B12090378.png)



![6-fluoro-1'-methyl-[3,4'-bipyridin]-2'(1'H)-one](/img/structure/B12090401.png)
![4-[(2-Chloroethyl)amino]phenol](/img/structure/B12090411.png)
amine](/img/structure/B12090413.png)

